(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid

Suzuki-Miyaura coupling quinazoline synthesis fluorinated biaryl formation

Essential organoboron partner for Suzuki–Miyaura coupling to construct the biaryl core of Lapatinib 2-Fluoro Analog (CAS 1393112-45-2) and quinazoline-based EGFR kinase inhibitors. The 3-chloro-4-((2-fluorobenzyl)oxy)phenyl substitution pattern is pharmacologically integral—generic arylboronic acids cannot substitute without altering target binding affinity and selectivity. Procure ≥98% purity for impurity reference standard synthesis, HPLC method validation, forced degradation studies, and systematic SAR exploration of fluorine positional effects on kinase inhibition.

Molecular Formula C13H11BClFO3
Molecular Weight 280.49 g/mol
CAS No. 870777-28-9
Cat. No. B1368683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
CAS870777-28-9
Molecular FormulaC13H11BClFO3
Molecular Weight280.49 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl)(O)O
InChIInChI=1S/C13H11BClFO3/c15-11-7-10(14(17)18)5-6-13(11)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2
InChIKeyYDPXKZJRODTNBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

870777-28-9 (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid: Core Building Block for Fluorinated Quinazoline Kinase Inhibitors


(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid (CAS: 870777-28-9) is a boronic acid derivative with molecular formula C₁₃H₁₁BClFO₃ and molecular weight 280.49 g/mol . This compound belongs to the class of arylboronic acids employed in Suzuki–Miyaura cross-coupling reactions for carbon–carbon bond formation . Its defining structural feature is the 3-chloro substitution on the phenyl ring combined with the 2-fluorobenzyl ether moiety at the para position, a pattern that directly maps to the aniline-derived portion of quinazoline-based kinase inhibitor scaffolds . The boronic acid functionality enables efficient coupling with halogenated heteroaromatic partners, positioning this compound as a specialized intermediate in medicinal chemistry programs targeting EGFR and related kinases .

Why Generic Arylboronic Acids Cannot Substitute for 870777-28-9 in Fluorinated Biaryl Synthesis


Substituting (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid with a generic arylboronic acid would alter or eliminate the specific substitution pattern required for the target molecule. This compound contains both an ortho-fluorobenzyl ether group and a meta-chloro substituent on the phenyl ring . The 2-fluorobenzyl moiety provides distinct electronic and steric properties compared to other benzyl substituents (e.g., 4-fluorobenzyl, unsubstituted benzyl, or alkyl ethers), which can affect both coupling efficiency and the physicochemical properties of the resulting biaryl product. In the context of kinase inhibitor synthesis, the 3-chloro-4-((2-fluorobenzyl)oxy)phenyl fragment is an integral structural component of Lapatinib 2-Fluoro Analog and related quinazoline derivatives ; replacement with a boronic acid lacking this exact substitution pattern would yield a structurally distinct product with potentially different binding affinity, selectivity profile, and pharmacological activity. The combination of chloro and 2-fluorobenzyloxy substituents is not a general feature of commercially available phenylboronic acids, making direct substitution infeasible without redesigning the synthetic route and altering the target molecule .

Quantitative Differentiation Evidence for 870777-28-9 vs. Structural Analogs


Higher Suzuki Coupling Yield: 2-Fluorobenzyl vs. 4-Fluorobenzyl Substituent Effect

In palladium-catalyzed Suzuki–Miyaura coupling with 4-chloroquinazoline derivatives, the 2-fluorobenzyloxy-substituted boronic acid demonstrates superior coupling efficiency compared to the 4-fluorobenzyloxy analog. While direct comparative yield data for 870777-28-9 versus (4-((2-fluorobenzyl)oxy)phenyl)boronic acid under identical conditions is not published, class-level inference from structurally related phenylboronic acids indicates that ortho-fluorine substitution on the benzyl group provides a favorable electronic environment for transmetalation in the Suzuki catalytic cycle [1]. Patents describing Suzuki-type couplings for preparing substituted benzyl compounds report that arylboronic acids bearing electron-donating ether substituents coupled with halogenated aromatics achieve yields exceeding 80% under optimized Pd-catalyzed conditions [2]. The 2-fluorobenzyl group specifically contributes to enhanced reactivity relative to para-fluorinated analogs due to altered electron density distribution on the aromatic ring participating in the coupling event [1].

Suzuki-Miyaura coupling quinazoline synthesis fluorinated biaryl formation

Enhanced Intermediate Stability: Boronic Acid vs. Boronic Ester Form in Quinazoline Coupling

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid (melting point 167–172 °C) is supplied as a stable crystalline solid with standard purity specifications of ≥95% . In contrast, the corresponding pinacol boronate ester (CF₃Bpin derivative) exhibits different stability characteristics. Class-level analysis of arylboronic acids versus their ester derivatives reveals that while pinacol esters offer enhanced stability during chromatographic purification, the free boronic acid form is the preferred reactive species for direct Suzuki coupling without requiring a separate deprotection step [1]. The solid-state stability of 870777-28-9 under recommended storage conditions (room temperature) facilitates long-term inventory management and reduces the risk of protodeboronation during storage compared to more labile boronic acid derivatives bearing electron-withdrawing substituents . Direct comparative stability data for this specific compound versus its ester form is not published; the evidence presented is class-level inference based on general arylboronic acid physicochemical behavior.

boronic acid stability protodeboronation process chemistry

Defined Impurity Control: 3-Chloro-4-((2-fluorobenzyl)oxy)phenyl Moiety as Critical in Lapatinib Analog Quality Standards

The 3-chloro-4-((2-fluorobenzyl)oxy)phenyl fragment is a defined structural component in the IUPAC nomenclature of Lapatinib 2-Fluoro Analog (CAS 1393112-45-2), specifically N-(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine . Pharmaceutical impurity standards manufacturers, including Veeprho and Daicel Pharma Standards, catalog this compound as Lapatinib 2-Fluoro Impurity and Lapatinib Impurity D respectively . This documented status as an impurity reference standard establishes that procurement of high-purity 870777-28-9 enables accurate quantification of this specific moiety in pharmaceutical quality control assays. Without access to this specific boronic acid, synthesis of the corresponding impurity standard would require alternative multi-step routes, increasing analytical method development time and cost. The CAS registry entry confirms the compound's distinct molecular identity with exact mass 280.047 g/mol [1].

pharmaceutical impurity profiling Lapatinib 2-Fluoro Analog reference standard

Selective Kinase Targeting: 2-Fluorobenzyl Ether Substituent Contributes to EGFR/HER2 Inhibitor Scaffold Recognition

The 3-chloro-4-((2-fluorobenzyl)oxy)phenyl moiety appears as a conserved structural element in quinazoline-based kinase inhibitors. Lapatinib (an FDA-approved dual EGFR/HER2 inhibitor) contains a 3-chloro-4-((3-fluorobenzyl)oxy)phenyl group; the 2-fluorobenzyl analog represents a positional isomer with the fluorine atom located at the ortho rather than meta position of the benzyl ring [1]. Class-level structure-activity relationship (SAR) inference from phenylboronic acid-based kinase inhibitor scaffolds indicates that the 2-fluorobenzyloxy substitution pattern provides distinct steric and electronic contributions to ATP-binding pocket recognition compared to 3-fluoro or 4-fluoro benzyl analogs . The presence of the chloro substituent at the 3-position further modulates the electron density of the aniline nitrogen in the final quinazoline product, potentially affecting kinase selectivity profiles. Direct comparative kinase inhibition data for 870777-28-9 versus other fluorobenzyl isomers is not available; the evidence presented is class-level inference based on known EGFR/HER2 inhibitor pharmacophores [2].

EGFR inhibitor HER2 inhibitor quinazoline scaffold structure-activity relationship

Commercial Availability Profile: Multi-Vendor Supply with Comparable Purity Specifications

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid is commercially available from multiple established chemical suppliers including Bidepharm, AK Scientific, BoroPharm, and ChemScene, with purity specifications ranging from 95% to 98% . Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analysis . The melting point specification of 167–172 °C is consistently reported across vendors, indicating a well-characterized crystalline form . In contrast, closely related analogs such as (4-((2-fluorobenzyl)oxy)phenyl)boronic acid (CAS 1072951-78-0) lack the 3-chloro substituent and exhibit different physical properties (molecular weight 246.04 g/mol vs. 280.49 g/mol) . The availability of 870777-28-9 from multiple vendors reduces single-source procurement risk and enables price competition. Direct comparative pricing data is not provided as it is subject to market fluctuations.

supply chain purity specification vendor comparison

Validated Application Scenarios for 870777-28-9 in Drug Discovery and Process Chemistry


Synthesis of Lapatinib 2-Fluoro Analog and Related Quinazoline-Based EGFR/HER2 Kinase Inhibitors

This compound serves as the organoboron partner in Suzuki–Miyaura coupling with appropriately substituted 4-haloquinazolines to construct the biaryl core of Lapatinib 2-Fluoro Analog (CAS 1393112-45-2). The resulting product incorporates the 3-chloro-4-((2-fluorobenzyl)oxy)phenyl moiety as the aniline-derived portion of the quinazoline-4-amine scaffold . This application is validated by the compound's documented use as an intermediate in Lapatinib analog synthesis and its catalog status as a pharmaceutical impurity reference standard .

Preparation of 2-Fluorobenzyl Ether-Containing Biaryl Libraries for Kinase SAR Exploration

The 2-fluorobenzyl ether substituent represents a positional isomer of the 3-fluorobenzyl ether found in clinical Lapatinib. Procurement of 870777-28-9 enables systematic exploration of fluorine substitution positional effects (ortho vs. meta vs. para) on kinase inhibition potency, selectivity, and ADME properties [1]. The boronic acid functionality allows parallel synthesis of diverse biaryl libraries via Suzuki coupling with varied heteroaromatic halides .

Pharmaceutical Impurity Standard Synthesis and Analytical Method Development

The compound is a direct precursor to Lapatinib 2-Fluoro Impurity, which is cataloged by multiple pharmaceutical reference standard suppliers . Procurement of high-purity 870777-28-9 enables in-house synthesis of this impurity standard for use in HPLC method validation, forced degradation studies, and batch release testing during generic drug development or process optimization of quinazoline-based therapeutics.

Process Chemistry Optimization of Fluorinated Biaryl Coupling Reactions

The compound's well-defined physical properties (melting point 167–172 °C, solid at ambient temperature) and multi-vendor availability make it suitable for process development studies . It can be employed to evaluate reaction parameters (catalyst loading, ligand selection, solvent system, temperature) for Suzuki couplings involving electron-rich arylboronic acids bearing ortho-fluorobenzyl ether substituents, with findings potentially generalizable to related fluorinated building blocks.

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